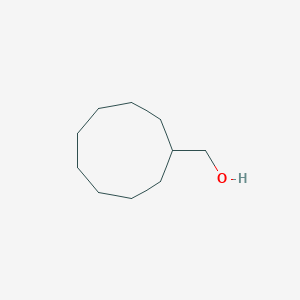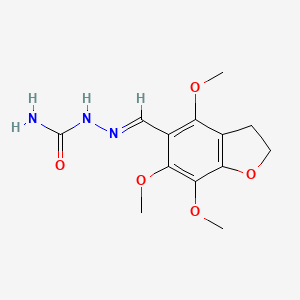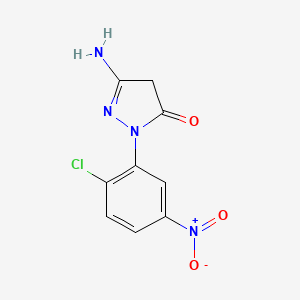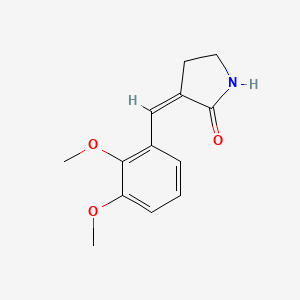
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a diphenylphosphoryl group, a methylamino group, and a 3-methylpentanoic acid backbone. Its stereochemistry is defined by the (2S,3S) configuration, which plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is the condensation of diphenylphosphoryl chloride with a suitable amine, followed by the introduction of the 3-methylpentanoic acid moiety. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.
Substitution: The amino and phosphoryl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.
Biology
The compound’s chiral nature makes it valuable in biological research, particularly in the study of enzyme interactions and protein folding. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine
In medicine, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.
作用機序
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Chiral amino acids: Other chiral amino acids with similar structural features.
Uniqueness
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid stands out due to its specific (2S,3S) configuration and the presence of both diphenylphosphoryl and methylamino groups. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
62369-77-1 |
|---|---|
分子式 |
C19H24NO3P |
分子量 |
345.4 g/mol |
IUPAC名 |
(2S,3S)-2-[diphenylphosphoryl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-4-15(2)18(19(21)22)20(3)24(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,4H2,1-3H3,(H,21,22)/t15-,18-/m0/s1 |
InChIキー |
HEFWOAQKSSXHJE-YJBOKZPZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)







![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
